molecular formula C11H9F2I B2736633 1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-69-0

1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2736633
CAS RN: 2287342-69-0
M. Wt: 306.094
InChI Key: NREWAFHDSAMEOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The practical synthesis of SF5-BCP-I involves a one-pot iodopentafluorosulfanylation of [1.1.1]propellane using SF5Cl and CH2I2. This method yields the iodopentafluorosulfanylated bicyclo[1.1.1]pentane, SF5-BCP-I, which represents a significant advancement in the field . Notably, SF5-BCP-I is the first example of SF5-substituted BCPs that can be transformed.


Molecular Structure Analysis

The molecular structure of SF5-BCP-I consists of a central bicyclo[1.1.1]pentane ring with an attached iodine atom and a 2,5-difluorophenyl group. The compact BCP framework contributes to its unique properties, making it an attractive building block for drug design and other applications .


Chemical Reactions Analysis

SF5-BCP-I serves as a versatile precursor for further functionalization. Researchers have demonstrated a general method to access SF5-substituted bicyclo[1.1.1]pentane derivatives by photoredox-catalyzed radical addition of SF5-BCP-I to alkenes and alkynes . This reactivity opens up possibilities for designing novel compounds with diverse functionalities.

Mechanism of Action

While specific details regarding the mechanism of action for SF5-BCP-I are still under investigation, its unique structure suggests potential applications in drug discovery. The bioisosteric replacement of aromatic rings with BCP units may lead to improved pharmacological properties .

properties

IUPAC Name

1-(2,5-difluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2I/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREWAFHDSAMEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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